Di-n-octyl maleate (DOM) is a linear, unsaturated diester formed from maleic acid and n-octanol. In industrial and chemical procurement, it functions primarily as a high-performance, non-phthalate internal plasticizer and a reactive comonomer. Featuring a reactive double bond and dual C8 linear alkyl chains, DOM is highly valued for imparting permanent flexibility, low-temperature durability, and water resistance to polymer systems such as polyvinyl acetate (PVAc) and polyvinyl chloride (PVC). Unlike traditional external plasticizers that are prone to leaching, DOM can be copolymerized directly into the polymer backbone. Its low volatility, excellent solubility in organic solvents, and favorable toxicological profile make it a critical building block for low-VOC coatings, pressure-sensitive adhesives, and environmentally compliant flexible plastics [1].
Substituting di-n-octyl maleate with shorter-chain maleates (like dibutyl maleate) or traditional phthalates (like DOP/DEHP) compromises either performance or regulatory compliance. Shorter-chain esters like DBM exhibit higher volatility and lower hydrophobicity, leading to plasticizer migration, reduced long-term flexibility, and poor water resistance in emulsion films. Conversely, while dioctyl phthalate (DOP) offers strong plasticization, it is subject to strict global phase-outs due to reproductive toxicity and endocrine disruption. Furthermore, substituting linear di-n-octyl maleate with its branched isomer, bis(2-ethylhexyl) maleate, can negatively impact the biodegradation profile, as branched alcohols are more recalcitrant in the environment. Procurement decisions must therefore lock in the specific linear C8 maleate to ensure a balance of permanent flexibility, low migration, and optimal environmental safety [1].
When used as a comonomer in semi-continuous emulsion polymerization of vinyl acetate (VAc), the alkyl chain length of the maleic acid diester significantly impacts the final latex properties. Studies comparing dioctyl maleate (DOM) to dibutyl maleate (DBM) demonstrate that the longer C8 chains of DOM provide a more substantial reduction in both the glass transition temperature (Tg) and the Minimum Film Forming Temperature (MFFT) of the PVAc emulsion. Furthermore, the incorporation of DOM significantly increases the water contact angle of the resulting latex films, indicating higher hydrophobicity and water resistance compared to the DBM-modified films [1].
| Evidence Dimension | MFFT reduction and film water resistance |
| Target Compound Data | Significantly lower MFFT and higher water contact angle |
| Comparator Or Baseline | Dibutyl maleate (DBM, C4 chain) |
| Quantified Difference | Greater Tg/MFFT depression and enhanced hydrophobicity scaling with the C8 alkyl chain length |
| Conditions | Semi-continuous emulsion copolymerization with vinyl acetate |
Buyers formulating water-based adhesives or coatings should select DOM over DBM to achieve better low-temperature film formation and higher moisture resistance.
The regulatory phase-out of di(2-ethylhexyl) phthalate (DEHP) has driven the adoption of aliphatic diesters. Dioctyl maleate serves as a highly effective, non-phthalate alternative that matches the plasticization efficiency of traditional phthalates. In flexible PVC and related polymer matrices, the addition of DOM effectively disrupts polymer chain interactions, facilitating chain mobility and drastically lowering the glass transition temperature (Tg). Comparative evaluations confirm that C8 alkyl chains provide strong plasticizer effectiveness, achieving Tg reductions comparable to DEHP without the associated endocrine-disrupting health risks or regulatory restrictions [1].
| Evidence Dimension | Glass transition temperature (Tg) reduction in polymers |
| Target Compound Data | High plasticizer efficiency equivalent to DEHP |
| Comparator Or Baseline | DEHP / Dioctyl Phthalate |
| Quantified Difference | Equivalent Tg depression with zero phthalate content |
| Conditions | Internal and external plasticization of PVC and vinyl copolymers |
Procurement teams can seamlessly replace highly regulated phthalates with DOM without sacrificing the mechanical flexibility or thermal properties of the final polymer.
The specific isomeric structure of the maleate ester plays a critical role in its environmental fate. Research evaluating the biodegradation of various plasticizers by soil bacteria (e.g., Rhodococcus rhodochrous) highlights a distinct advantage for linear alkyl chains. Di-n-octyl maleate (linear DOM) undergoes cleaner and more predictable biodegradation compared to its branched counterpart, bis(2-ethylhexyl) maleate. The degradation of branched esters often leads to the transient or prolonged accumulation of recalcitrant metabolites like 2-ethylhexanol, whereas linear side chains are rapidly metabolized without significant toxic buildup [1].
| Evidence Dimension | Biodegradation kinetics and metabolite accumulation |
| Target Compound Data | Rapid degradation with minimal stable metabolite buildup |
| Comparator Or Baseline | Bis(2-ethylhexyl) maleate (branched isomer) |
| Quantified Difference | Absence of recalcitrant 2-ethylhexanol accumulation during bacterial breakdown |
| Conditions | Biodegradation assays using Rhodococcus rhodochrous |
Selecting the linear di-n-octyl isomer ensures compliance with stringent eco-toxicity and green chemistry standards by avoiding persistent environmental metabolites.
A primary failure mode for plasticized polymers is the migration and volatilization of the plasticizer over time, leading to embrittlement. Dioctyl maleate possesses a significantly higher molecular weight and boiling point than shorter-chain analogs like diethyl maleate (DEM) and dibutyl maleate (DBM). This translates to drastically lower volatility. When incorporated into coatings, sealants, or flexible plastics, DOM remains locked within the polymer matrix—especially when utilized as a reactive comonomer where its double bond integrates into the polymer backbone—ensuring long-term dimensional stability and sustained flexibility under thermal stress.
| Evidence Dimension | Volatility and plasticizer migration |
| Target Compound Data | Low volatility driven by high molecular weight (~340.5 g/mol) |
| Comparator Or Baseline | Dibutyl maleate (MW ~228.3 g/mol) and Diethyl maleate |
| Quantified Difference | Significantly reduced migration and evaporative loss over time |
| Conditions | Long-term thermal aging of plasticized films and coatings |
Manufacturers of durable goods, automotive interiors, and construction materials require DOM to prevent product embrittlement and extend the functional lifespan of the material.
Leveraging its ability to lower MFFT and increase hydrophobicity, DOM is an ideal comonomer for vinyl acetate and acrylic emulsion polymerizations, replacing DBM to achieve improved film formation and moisture resistance [1].
Driven by its excellent Tg reduction and non-toxic profile, DOM is a primary internal plasticizer for medical devices, food packaging, and consumer plastics where DEHP/DOP are strictly prohibited[1].
As a precursor to dioctyl sulfosuccinate (DOSS), the linear di-n-octyl maleate provides a highly biodegradable route to manufacturing specialty surfactants used in agriculture, textiles, and personal care [1].
Due to its low volatility and reactive double bond, DOM is utilized in formulating construction sealants and elastomers that require permanent flexibility and resistance to plasticizer migration under thermal cycling [1].